Allyl allyl(2-oxoethyl)carbamate
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Overview
Description
Allyl allyl(2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound, with its unique structure, offers potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl allyl(2-oxoethyl)carbamate typically involves the reaction of prop-2-en-1-ylamine with an appropriate carbonyl compound, followed by the introduction of a carbamate group. The reaction conditions may include:
Temperature: Moderate temperatures (20-50°C) are often used.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques such as distillation, crystallization, or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allyl allyl(2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Allyl allyl(2-oxoethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl Carbamate: A simpler carbamate with different reactivity.
Ethyl Carbamate: Known for its use in organic synthesis.
Phenyl Carbamate: Exhibits unique properties due to the aromatic ring.
Properties
IUPAC Name |
prop-2-enyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-5-10(6-7-11)9(12)13-8-4-2/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKJCMTICZJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=O)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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